

Spectroscopic Data Analysis of Lysicamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysicamine, a member of the oxoaporphine class of alkaloids, has garnered significant interest within the scientific community due to its potential pharmacological activities, including notable cytotoxic effects against various cancer cell lines. The structural elucidation and unambiguous identification of Lysicamine are paramount for its development as a potential therapeutic agent. This technical guide provides an in-depth analysis of the spectroscopic data of Lysicamine, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols and a conceptual workflow for its analysis are also presented to aid researchers in their studies of this and similar natural products.

Molecular Structure

Chemical Formula: C₁₈H₁₃NO₃[1] Molecular Weight: 291.3 g/mol [1] IUPAC Name: 1,2-Dimethoxy-7H-dibenzo[de,g]quinolin-7-one[1]

Spectroscopic Data

The structural confirmation of **Lysicamine** relies heavily on the interpretation of its NMR and MS data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.



NMR Spectroscopic Data

The ¹H and ¹³C NMR data for **Lysicamine**, recorded in DMSO-d₆, are presented below. These data are crucial for assigning the proton and carbon environments within the molecule.

Table 1: ¹H NMR Data for **Lysicamine** (500 MHz, DMSO-d₆)[2]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.14	d	8.3	1H	H-11
8.86	d	5.3	1H	H-5
8.38	d	7.7	1H	H-8
8.17	d	5.3	1H	H-4
7.91	t	7.8	1H	H-10
7.76	S	1H	H-3	
7.68	t	7.5	1H	H-9
4.10	S	3H	1-OCH3	
4.02	S	3H	2-OCH₃	

Table 2: ¹³C NMR Data for **Lysicamine** (125 MHz, DMSO-d₆)[2]



Chemical Shift (δ) ppm	Carbon Type	Assignment
182.03	С	C-7
156.96	С	C-1
152.57	С	C-2
145.08	С	C-6a
135.71	С	C-11a
135.13	СН	C-10
134.37	С	C-7a
131.99	С	C-3a
129.41	СН	C-9
129.10	С	C-11b
128.71	СН	C-5
128.45	СН	C-8
124.71	СН	C-4
121.93	С	C-1b
118.61	С	C-1a
108.30	СН	C-3
60.93	CH₃	1-OCH ₃
56.90	CH₃	2-OCH₃

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of **Lysicamine** and provides insights into its fragmentation pattern, which is characteristic of the aporphine alkaloid family.[3]

Table 3: Mass Spectrometry Data for Lysicamine



Technique	Ionization Mode	[M+H]+ (m/z)	Key Fragment Ions (m/z)	Source
ESI-MS	Positive	292.1	Not specified	[2]
LC-MS	Positive	292.099	277.07, 249.08, 248.07, 220.08	[1]
GC-MS	El	291 (M+)	292, 248	[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **Lysicamine**, adaptable for similar natural products.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of purified **Lysicamine** is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). The solution is then transferred to a 5 mm NMR tube.

1D NMR (¹H and ¹³C):

- Instrument: A 500 MHz NMR spectrometer (or higher field) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
- ¹H NMR: Spectra are acquired with a spectral width of approximately 12 ppm, a relaxation delay of 2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated.
- 13C NMR: Spectra are acquired with a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

2D NMR (COSY, HSQC, HMBC):

 COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton couplings. A standard gradient-selected COSY (gs-COSY) sequence is employed. Typically,



256-512 increments in the t1 dimension and 2-4 scans per increment are collected.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct onebond proton-carbon correlations. A gradient-selected, sensitivity-enhanced HSQC experiment is utilized. The spectral widths are set to encompass all proton and carbon signals, with 256-512 increments in the t1 dimension and 4-8 scans per increment.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) proton-carbon correlations, which is critical for assembling the carbon skeleton. A gradient-selected HMBC experiment is performed, optimized for a long-range coupling constant of 8 Hz. Typically, 512-1024 increments in the t1 dimension and 8-16 scans per increment are acquired.

Mass Spectrometry

Sample Preparation: A dilute solution of **Lysicamine** (approximately 1-10 μ g/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.

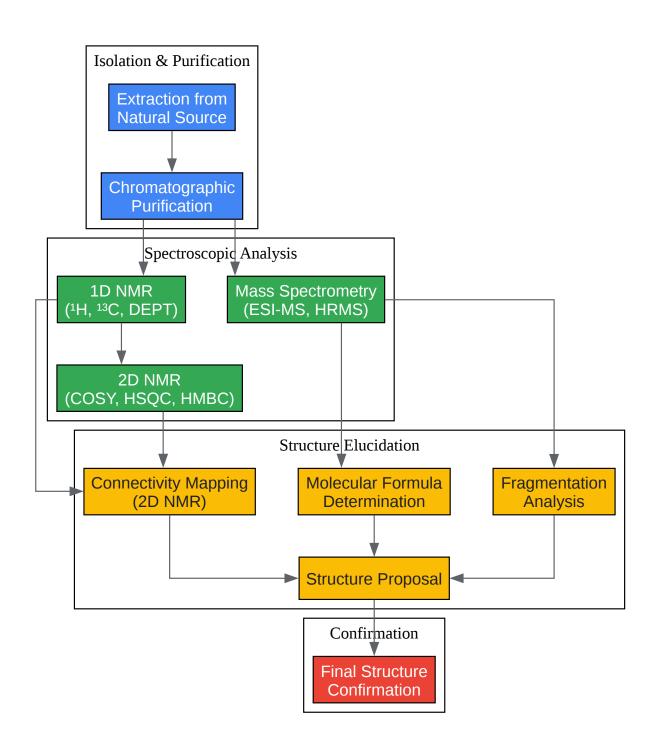
LC-MS/MS Analysis:

- Chromatography: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size) is used for separation.[4] A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is typically employed.[4]
- Mass Spectrometry: An electrospray ionization (ESI) source operating in positive ion mode is used.[5] A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is employed to acquire accurate mass data.[4] Full scan MS data are collected over a mass range of m/z 100-1000. For fragmentation studies (MS/MS), data-dependent acquisition is used, where the most intense ions from the full scan are selected for collision-induced dissociation (CID) to generate fragment ions.

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a natural product like **Lysicamine** and a conceptual representation of a biological pathway it is known to modulate.



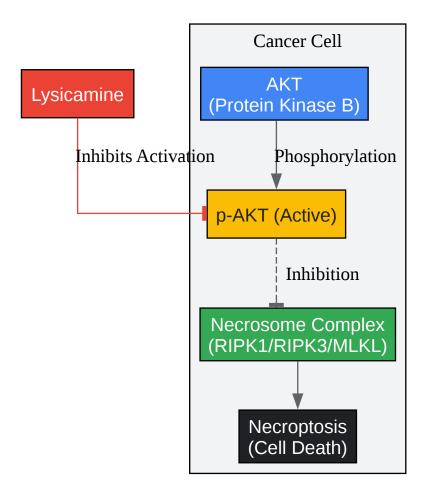


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Caption: Workflow for the isolation and structural elucidation of Lysicamine.



Recent studies have shown that **Lysicamine** can induce necroptosis in anaplastic thyroid cancer cells by inhibiting the activation of Protein Kinase B (AKT).[6][7] The following diagram illustrates this proposed signaling pathway.



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Caption: Proposed mechanism of Lysicamine-induced necroptosis via AKT inhibition.

Conclusion

This guide provides a comprehensive overview of the spectroscopic analysis of **Lysicamine**, offering valuable data and protocols for researchers in natural product chemistry and drug discovery. The detailed NMR and MS data, coupled with standardized experimental procedures, will facilitate the accurate identification and further investigation of this promising alkaloid. The visualization of its analytical workflow and a key signaling pathway it modulates provides a broader context for its study and potential therapeutic applications.



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